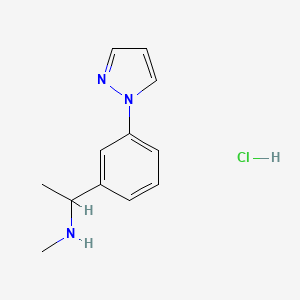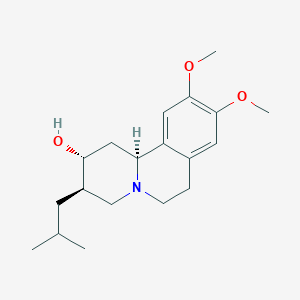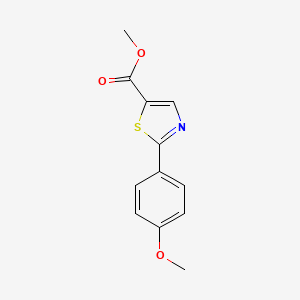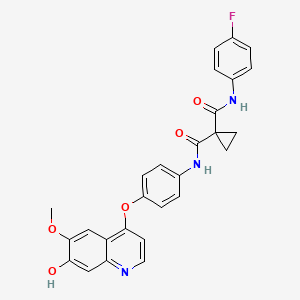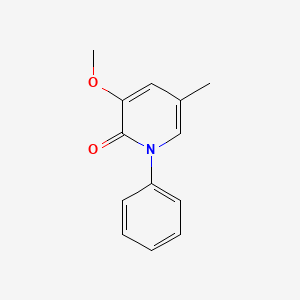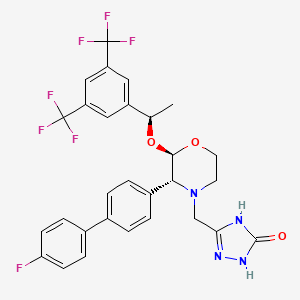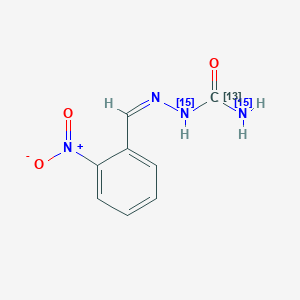
2-Nitrobenzaldehyde Semicarbazone-13C,15N2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitrobenzaldehyde Semicarbazone-13C,15N2 is a labeled derivative of 2-nitrobenzaldehyde semicarbazone. This compound is characterized by the presence of isotopes carbon-13 (13C) and nitrogen-15 (15N), which are used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-nitrobenzaldehyde semicarbazone-13C,15N2 typically involves the reaction of 2-nitrobenzaldehyde with semicarbazide in the presence of isotopically labeled reagents. The reaction is usually carried out under acidic conditions to facilitate the formation of the semicarbazone derivative.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of high-purity isotopically labeled reagents, and maintaining stringent reaction conditions to achieve the desired isotopic enrichment.
Análisis De Reacciones Químicas
Types of Reactions: 2-Nitrobenzaldehyde semicarbazone-13C,15N2 can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to form aniline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde or semicarbazone functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Aniline derivatives, hydrazine derivatives.
Substitution: Amine derivatives, alcohol derivatives.
Aplicaciones Científicas De Investigación
2-Nitrobenzaldehyde semicarbazone-13C,15N2 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of molecular structures and reaction mechanisms. Its applications include:
Chemistry: Used as a standard in mass spectrometry and NMR spectroscopy for structural analysis.
Biology: Employed in metabolic studies to trace the fate of nitrogen and carbon atoms in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of pharmaceutical compounds.
Industry: Applied in the development of analytical methods and quality control of chemical products.
Mecanismo De Acción
The mechanism by which 2-nitrobenzaldehyde semicarbazone-13C,15N2 exerts its effects depends on the specific application. In general, the isotopic labeling allows for the tracking of the compound's behavior in various chemical and biological processes. The molecular targets and pathways involved are determined by the specific reactions and interactions the compound undergoes.
Comparación Con Compuestos Similares
2-Nitrobenzaldehyde semicarbazone-13C,15N2 is unique due to its isotopic labeling, which provides enhanced analytical capabilities compared to non-labeled derivatives. Similar compounds include:
2-Nitrobenzaldehyde Semicarbazone: The non-labeled version of the compound.
2-Nitrobenzaldehyde Hydrazones: Derivatives formed with hydrazine instead of semicarbazide.
2-Nitrobenzaldehyde Oximes: Derivatives formed with hydroxylamine.
These compounds share similar structural features but differ in their functional groups and isotopic composition, leading to variations in their reactivity and applications.
Propiedades
Fórmula molecular |
C8H8N4O3 |
|---|---|
Peso molecular |
211.15 g/mol |
Nombre IUPAC |
[(Z)-(2-nitrophenyl)methylideneamino](13C)urea |
InChI |
InChI=1S/C8H8N4O3/c9-8(13)11-10-5-6-3-1-2-4-7(6)12(14)15/h1-5H,(H3,9,11,13)/b10-5-/i8+1,9+1,11+1 |
Clave InChI |
OEOKLBSECDAYSM-AYYMRYOZSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N\[15NH][13C](=O)[15NH2])[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C(=C1)C=NNC(=O)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



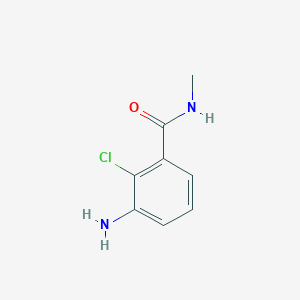

![(6S,8aS)-6-ethylsulfinyl-7,8-bis[(4-methoxyphenoxy)methoxy]-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B15354494.png)

![N-[(2-aminophenyl)methyl]benzamide](/img/structure/B15354512.png)
